molecular formula C8H8N2O B2560404 2-Methyl-2H-indazol-4-ol CAS No. 1159511-40-6

2-Methyl-2H-indazol-4-ol

Cat. No.: B2560404
CAS No.: 1159511-40-6
M. Wt: 148.165
InChI Key: LZXZFBYBWCVEQR-UHFFFAOYSA-N
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Description

“2-Methyl-2H-indazol-4-ol” is a heterocyclic organic compound that contains a five-membered nitrogen-containing ring. It has a molecular weight of 148.16 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 2H-indazoles, such as this compound, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-10-5-6-7 (9-10)3-2-4-8 (6)11/h2-5,11H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial Evaluation

2-Methyl-2H-indazol-4-ol derivatives have been explored for their antimicrobial properties. A study by Gopalakrishnan et al. (2009) designed and synthesized derivatives of 2H-indazol-3-ols, evaluating their in vitro antimicrobial activity against various bacterial and fungal strains. The nature of substituents on the phenyl rings significantly influenced the antimicrobial activity of these compounds, highlighting the compound's potential in designing new antimicrobials (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).

Antioxidant Properties

Efraín Polo et al. (2016) synthesized a series of tetrahydroindazoles to investigate their antioxidant activity using DPPH and ABTS assays. The study found moderate antioxidant activity in specific derivatives, suggesting potential applications in developing antioxidant therapies or compounds (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).

Synthetic Methodologies and Applications

The Davis-Beirut Reaction (DBR) offers a robust method for constructing 2H-indazoles and their derivatives, crucial for medicinal chemistry applications. This reaction utilizes diverse chemistries of nitroso intermediates under redox-neutral conditions, expanding the toolbox for synthesizing biologically relevant heterocycles (Zhu, Haddadin, & Kurth, 2019).

Biological Interest Derivatives

Indazolyl derivatives exhibit potential biological interest, with studies exploring their synthesis and characterization. Isin et al. (2001) reported synthetic approaches yielding 1H- and 2H-indazolyl derivatives, underlining the versatility and potential of indazole scaffolds in drug discovery and development (Isin, de Jonge, & Castagnoli, 2001).

Antifungal and Antibacterial Agents

Indazole scaffolds, such as those found in this compound derivatives, have been studied for their antimicrobial and anti-inflammatory properties, underscoring their significance in developing new therapeutic agents (Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-methylindazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXZFBYBWCVEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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